molecular formula C22H21FN2OS B2772971 (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide CAS No. 463358-00-1

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

Cat. No.: B2772971
CAS No.: 463358-00-1
M. Wt: 380.48
InChI Key: SIMCZFIJCUYOFT-GHXNOFRVSA-N
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Description

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorobenzyl group, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole ring.

    Formation of the Acrylamide Moiety: The acrylamide moiety is formed through a condensation reaction between the thiazole derivative and an appropriate acrylamide precursor.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases by targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
  • (Z)-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
  • (Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

Uniqueness

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

(Z)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c1-15(2)18-8-3-16(4-9-18)7-12-21(26)25-22-24-14-20(27-22)13-17-5-10-19(23)11-6-17/h3-12,14-15H,13H2,1-2H3,(H,24,25,26)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMCZFIJCUYOFT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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